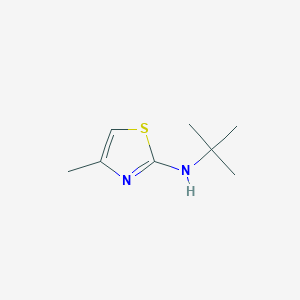

N-tert-butyl-4-methyl-1,3-thiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H14N2S |

|---|---|

Molecular Weight |

170.28 g/mol |

IUPAC Name |

N-tert-butyl-4-methyl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C8H14N2S/c1-6-5-11-7(9-6)10-8(2,3)4/h5H,1-4H3,(H,9,10) |

InChI Key |

ZWVLCXFVTCDGBE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=N1)NC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to N-tert-butyl-4-methyl-1,3-thiazol-2-amine (CAS 82721-91-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butyl-4-methyl-1,3-thiazol-2-amine is a substituted aminothiazole derivative with potential applications in medicinal chemistry and drug discovery. The thiazole scaffold is a prominent feature in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a proposed synthesis pathway, detailed characterization methodologies, and an exploration of its potential pharmacological relevance based on the activities of structurally related compounds. Due to the limited availability of published data specific to this compound, this guide leverages established principles of thiazole chemistry and extrapolates from closely related analogues to provide a foundational understanding for researchers.

Introduction

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its versatile biological activity stems from its ability to engage in various non-covalent interactions with biological targets. The substitution pattern on the thiazole ring and the exocyclic amine significantly influences the pharmacological profile of these derivatives. The title compound, this compound, features a tert-butyl group at the 2-amino position and a methyl group at the 4-position of the thiazole ring. These substitutions are expected to modulate its lipophilicity, steric profile, and metabolic stability, thereby influencing its biological activity.

Physicochemical Properties

A comprehensive table of the predicted and known physicochemical properties of this compound and a closely related analog, 4-tert-butyl-1,3-thiazol-2-amine, is presented below. These properties are crucial for understanding its behavior in biological systems and for the design of analytical and formulation strategies.

| Property | Value (this compound) | Value (4-tert-butyl-1,3-thiazol-2-amine) | Reference |

| CAS Number | 82721-91-3 | 74370-93-7 | N/A |

| Molecular Formula | C₈H₁₄N₂S | C₇H₁₂N₂S | [3] |

| Molecular Weight | 170.27 g/mol | 156.25 g/mol | [3] |

| IUPAC Name | This compound | 4-tert-butyl-1,3-thiazol-2-amine | N/A |

| Appearance | Predicted: Solid | Solid | [4] |

| Melting Point | Not available | 98-99 °C | N/A |

| Boiling Point | Not available | Not available | N/A |

| Solubility | Predicted: Soluble in organic solvents | Not available | [5] |

| pKa | Not available | Not available | N/A |

Synthesis and Characterization

Proposed Synthesis Workflow

The Hantzsch synthesis involves the condensation of an α-haloketone with a thiourea derivative. In this case, 1-chloropropan-2-one would serve as the α-haloketone and N-tert-butylthiourea as the thiourea component.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of N-tert-butylthiourea (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add 1-chloropropan-2-one (1.05 eq).

-

Reaction Conditions: The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed during the reaction.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. Below are the predicted key spectral features based on the analysis of similar structures.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group on the thiazole ring (around 2.2-2.4 ppm), a singlet for the tert-butyl protons (around 1.4-1.6 ppm), a singlet for the proton at the 5-position of the thiazole ring (around 6.5-6.7 ppm), and a broad singlet for the N-H proton (variable, depending on solvent and concentration).[7]

-

¹³C NMR: The carbon NMR spectrum should display signals for the methyl carbon, the quaternary and methyl carbons of the tert-butyl group, and the carbons of the thiazole ring. The C2 carbon of the thiazole ring, attached to the nitrogen atoms, is expected to appear significantly downfield (around 160-170 ppm).[8][9]

3.3.2. Mass Spectrometry (MS)

The mass spectrum, likely obtained using a soft ionization technique like Electrospray Ionization (ESI), would show a prominent protonated molecular ion peak [M+H]⁺ at m/z 171.09. Fragmentation patterns would likely involve the loss of the tert-butyl group or cleavage of the thiazole ring.[3][10]

3.3.3. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by N-H stretching vibrations in the range of 3200-3400 cm⁻¹, C-H stretching of the methyl and tert-butyl groups around 2850-3000 cm⁻¹, and C=N and C=C stretching vibrations of the thiazole ring in the 1500-1650 cm⁻¹ region. A C-N stretching band would also be expected around 1200-1300 cm⁻¹.[11][12][13]

Potential Pharmacological Applications and Mechanism of Action

While no specific biological activity has been reported for this compound, the broader class of substituted 2-aminothiazoles has been extensively investigated for various therapeutic applications.

Inferred Biological Activities

-

Antimicrobial Activity: Many thiazole derivatives exhibit potent antibacterial and antifungal properties.[14][15] The presence of the lipophilic tert-butyl group in the target molecule may enhance its ability to penetrate microbial cell membranes.

-

Anticancer Activity: Several N,4-disubstituted-1,3-thiazol-2-amines have been reported as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[1]

-

Ion Channel Modulation: A structurally related compound, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide, has been identified as a selective antagonist of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.[16] This suggests that this compound could also interact with ion channels.

Postulated Mechanism of Action

The mechanism of action would depend on the specific biological target. If acting as an antimicrobial agent, it could involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis. As an anticancer agent, it might inhibit key signaling pathways or, as seen with similar compounds, interfere with microtubule dynamics. If it modulates ion channels, it would likely bind to a specific site on the channel protein, either blocking the channel pore or allosterically modifying its function.

Caption: Postulated Biological Targets and Effects.

Safety and Handling

Based on the safety data for structurally similar compounds like tert-butylamine and other aminothiazole derivatives, this compound should be handled with care in a laboratory setting.[17][18][19][20]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove to fresh air. If swallowed, seek medical attention.

Conclusion

This compound represents an interesting, yet understudied, member of the pharmacologically significant 2-aminothiazole family. While specific experimental data for this compound is scarce, this guide provides a solid foundation for researchers by outlining its physicochemical properties, a plausible synthetic route, and predicted characterization data. The exploration of its potential biological activities, based on the established pharmacology of related compounds, suggests that it may hold promise as a lead compound for the development of new therapeutic agents. Further experimental investigation is warranted to fully elucidate the synthesis, characterization, and biological profile of this molecule.

References

- Fisher Scientific. (2009, April 22).

- Cole-Parmer. (2006, March 22).

- Royal Society of Chemistry. (n.d.).

- PubChem. (n.d.). 4-tert-Butyl-1,3-thiazol-2-amine.

- Vignan's Foundation for Science, Technology & Research. (2017, June 15). Ab initio and DFT studies on structure, vibrational spectra of 4-tert-butyl-1,3-thiazol-2-amine (BTA).

- Enamine. (n.d.).

- Loba Chemie. (n.d.). tert-BUTYLAMINE FOR SYNTHESIS.

- Acta Poloniae Pharmaceutica. (n.d.). VALIDATION OF AN ANALYTICAL PROCEDURE с CONTROL OF RESIDUAL SOLVENTS IN PHARMACEUTICAL SUBSTANCE.

- Asian Journal of Chemistry. (n.d.). 13 C-NMR Studies of Some Heterocyclically Substituted.

- University of California, Los Angeles. (n.d.). IR: amines.

- Sun, M., et al. (n.d.).

- Semantic Scholar. (2023, March 2). Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of.

- Chemguides. (2020, June 24).

- ResearchGate. (n.d.).

- NIST. (n.d.). N-tert-Butylmethylamine.

- A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022, March 14).

- Design, synthesis, characterization, bio-molecular docking studies, and biological activity of (4-amino-2-(aryl/alkylamino). (n.d.).

- ChemicalBook. (n.d.). N-TERT-BUTYLETHYLAMINE(4432-77-3) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-Aminothiazole (96-50-4) 13C NMR spectrum.

- NIST. (n.d.). Thiazole, 2-butyl-4-methyl-.

- ElectronicsAndBooks. (n.d.). A General, Stereospecific Synthetic Route to A2-Thiazolines.

- MDPI. (2021, August 25).

- A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole deriv

- CymitQuimica. (n.d.). CAS 81529-61-5: 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine.

- ResearchGate. (n.d.).

- Organic Chemistry Portal. (n.d.). Thiazole synthesis.

- RSC Publishing. (2025, July 28).

- Thermo Scientific. (n.d.). 4-(tert-Butyl)-1,3-thiazol-2-amine, 97%.

- Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas....

- MDPI. (2022, June 17).

- Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.

- ResearchGate. (n.d.). 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl).

- Pharmaffiliates. (n.d.). 5-Tert-butyl-N-methyl-1,3,4-thiadiazol-2-amine.

- NIST. (n.d.). 2-Thiazolamine, 4-methyl-.

- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25).

Sources

- 1. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-tert-Butyl-1,3-thiazol-2-amine | C7H12N2S | CID 2734202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(tert-Butyl)-1,3-thiazol-2-amine, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. CAS 81529-61-5: 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine [cymitquimica.com]

- 6. Thiazole synthesis [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. asianpubs.org [asianpubs.org]

- 9. 2-Aminothiazole (96-50-4) 13C NMR spectrum [chemicalbook.com]

- 10. The mass spectrum of tert-butylamine follows shows an intense bas... | Study Prep in Pearson+ [pearson.com]

- 11. ir.vignanits.ac.in [ir.vignanits.ac.in]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. chemrevlett.com [chemrevlett.com]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. fishersci.com [fishersci.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. enamine.enamine.net [enamine.enamine.net]

- 20. lobachemie.com [lobachemie.com]

The N-Alkyl-2-Aminothiazole Scaffold: A Technical Guide to Synthesis, Biological Properties, and Therapeutic Potential

Introduction: The Privileged Status of the 2-Aminothiazole Core

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile scaffold for designing ligands for a diverse range of biological targets.[1][2] Its inherent structural features, including hydrogen bond donors and acceptors, and the ability to be readily functionalized at multiple positions, have led to its incorporation into a multitude of clinically significant drugs.[3][4] This guide provides an in-depth exploration of N-alkyl-2-aminothiazole derivatives, from their synthesis and chemical properties to their profound biological activities and therapeutic applications. We will delve into the causality behind experimental choices, present detailed protocols, and analyze the structure-activity relationships (SAR) that govern their efficacy, with a particular focus on their anticancer and antimicrobial properties. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Synthesis of N-Alkyl-2-Aminothiazole Derivatives: Key Methodologies

The derivatization of the 2-aminothiazole core is crucial for modulating its pharmacokinetic and pharmacodynamic properties. N-alkylation, in particular, has proven to be a successful strategy for enhancing the potency and selectivity of these compounds.[5] This section outlines the most robust and widely employed synthetic protocols for the preparation of N-alkyl-2-aminothiazole derivatives.

The Hantzsch Thiazole Synthesis: A Classic and Versatile Approach

First reported in 1887, the Hantzsch synthesis remains a cornerstone for the formation of the 2-aminothiazole ring itself.[6] It typically involves the condensation of an α-haloketone with a thiourea.[7] The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to yield the final product.[6]

Diagram: General Mechanism of the Hantzsch 2-Aminothiazole Synthesis

Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.

Experimental Protocol 1: Conventional Hantzsch Synthesis in Solution [6]

This protocol describes a classic approach for the synthesis of 4-aryl-2-aminothiazoles.

-

Reaction Setup: In a round-bottom flask, dissolve the substituted α-bromoacetophenone (1.0 equiv.) and thiourea (1.1 equiv.) in absolute ethanol.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78°C) with stirring for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the mixture to cool to room temperature. If the product precipitates, collect the solid by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 4-aryl-2-aminothiazole.

N-Alkylation via Reductive Amination: A Versatile Method

Reductive amination is a highly effective method for the N-alkylation of the 2-amino group. This two-step, one-pot process involves the initial formation of an imine between the 2-aminothiazole and an aldehyde, followed by reduction to the corresponding secondary amine.[5][8] Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation.[9]

Diagram: Workflow for N-Alkylation via Reductive Amination

Caption: Workflow for N-alkylation via reductive amination.

Experimental Protocol 2: Reductive Amination for N-Alkylation [5]

-

Reaction Setup: To a round-bottom flask, add the 2-aminothiazole derivative (1.0 equiv.) and the corresponding aldehyde (1.1 equiv.).

-

Solvent Addition: Add anhydrous methanol as the solvent.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC.

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 equiv.) portion-wise, ensuring the temperature remains below 5°C.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Carefully quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Microwave-Assisted Synthesis: An Efficient and Rapid Approach

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions.[10][11] For the N-alkylation of 2-aminothiazoles with alkyl halides, microwave irradiation can significantly reduce reaction times from hours to minutes, often with improved yields.[5]

Experimental Protocol 3: Microwave-Assisted N-Alkylation with Alkyl Halides [5]

-

Reaction Setup: In a 10 mL microwave reaction vial, combine the 2-aminothiazole (1.0 equiv.), the alkyl halide (1.2 equiv.), and potassium carbonate (K₂CO₃) (2.0 equiv.).

-

Solvent Addition: Add N,N-dimethylformamide (DMF) as the solvent.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 15-30 minutes. Monitor the reaction progress by TLC.

-

Cooling and Work-up: After the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into ice-water.

-

Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the product by column chromatography.

Spectroscopic Characterization

The structural elucidation of newly synthesized N-alkyl-2-aminothiazole derivatives relies on a combination of spectroscopic techniques.

-

¹H NMR: Proton NMR is used to identify the number and types of protons in the molecule. For a typical N-benzyl-2-aminothiazole, characteristic signals include multiplets for the aromatic protons of the benzyl group, doublets for the thiazole ring protons, a broad singlet for the NH proton, and a doublet for the benzylic CH₂ protons.[5]

-

¹³C NMR: Carbon NMR provides information about the carbon skeleton. Key signals include those for the thiazole ring carbons, the aromatic carbons of any substituents, and the alkyl carbons of the N-alkyl group.[5][12]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[13]

Representative Spectroscopic Data for N-Benzyl-2-aminothiazole: [5]

-

¹H NMR (400 MHz, CDCl₃) δ: 7.39 – 7.27 (m, 5H), 7.08 (d, J = 3.6 Hz, 1H), 6.51 (d, J = 3.6 Hz, 1H), 5.60 (br s, 1H), 4.54 (d, J = 5.8 Hz, 2H).

-

¹³C NMR (101 MHz, CDCl₃) δ: 169.1, 138.5, 138.4, 128.8, 127.7, 127.6, 107.5, 49.8.

Biological Activities and Therapeutic Potential

N-alkyl-2-aminothiazole derivatives exhibit a broad spectrum of pharmacological activities, with their anticancer and antimicrobial properties being the most extensively studied.[3][14]

Anticancer Activity

The 2-aminothiazole scaffold is a key component of several clinically approved anticancer drugs, including the kinase inhibitors Dasatinib and Alpelisib.[3][15] This underscores the immense potential of this class of compounds in oncology.

Mechanism of Action: A primary anticancer mechanism of many N-alkyl-2-aminothiazole derivatives is the inhibition of protein kinases that are crucial for cell proliferation, survival, and apoptosis.[16]

Diagram: Key Signaling Pathways Targeted by 2-Aminothiazole Derivatives

Caption: Inhibition of key signaling pathways by N-alkyl-2-aminothiazole derivatives.

-

Kinase Inhibition: Many derivatives have been shown to be potent inhibitors of various kinases, including:

-

BCR-ABL and Src Kinases: Dasatinib is a multi-targeted kinase inhibitor that is effective in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[17][18] It binds to the ATP-binding site of the BCR-ABL kinase, inhibiting its activity and inducing apoptosis in cancer cells.[17][19]

-

PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in cancer. Alpelisib is an α-specific PI3K inhibitor.[3] Other novel aminothiazole derivatives have been identified as dual inhibitors of PI3K and mTOR.[16]

-

Aurora Kinases: These are essential for mitotic progression, and their inhibition can lead to cell cycle arrest and apoptosis. Several aminothiazole derivatives have been developed as potent Aurora kinase inhibitors.[20]

-

Protein Kinase CK2: Some 2-aminothiazole derivatives act as selective allosteric modulators of CK2, binding to a pocket outside the ATP-binding site and stabilizing an inactive conformation of the enzyme.[21][22]

-

Sphingosine Kinases (SphK): These enzymes are targets for novel anti-cancer agents, and aminothiazole-based inhibitors of SphK1 and SphK2 have been developed.[23]

-

Checkpoint Kinase 1 (CHK1): A series of 2-aminothiazole derivatives have been designed as potent CHK1 inhibitors.[24]

-

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of N-alkyl-2-aminothiazole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Compound ID | Substituents | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Dasatinib | Clinically approved drug | K562 (Leukemia) | <0.001 | [3] |

| Alpelisib | Clinically approved drug | MCF-7 (Breast) | 0.046 | [3] |

| Compound 28 | 2,4-disubstituted thiazole amide | HT29 (Colon) | 0.63 | [3] |

| Compound 20 | 4,5-disubstituted (lipophilic) | SHG-44 (Glioma) | 4.03 | [3] |

| Compound 23 | Thiazole derivative | PC12 | 0.309 (mM) | [3] |

| Compound 24 | Thiazole derivative | HepG2 | 0.57 (mM) | [3] |

| Derivative 61a | Hydroxyl-substituted | A375P (Melanoma) | 0.5 | [14] |

| Derivative 88 | Thiazolopyridazine-thiourea | HS 578T (Breast) | 0.8 | [14] |

| Compound 5b | 2-amino-4-phenylthiazole derivative | HT29 (Colon) | 2.01 | [25] |

Experimental Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay) [26]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Antimicrobial Activity

N-alkyl-2-aminothiazole derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.[27][28]

Mechanism of Action: The antimicrobial mechanism of action for thiazole derivatives can be multifaceted. Their amphiphilic nature may facilitate their integration into microbial cell membranes, leading to disruption and leakage of cellular contents.[29] Some derivatives have been shown to inhibit essential bacterial enzymes, such as FtsZ, a key protein in bacterial cell division. Inhibition of FtsZ disrupts Z-ring formation, leading to cell elongation and eventual lysis.[1]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial potency is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound ID | Substituents | Microorganism | MIC (µg/mL) | Reference |

| Derivative 121d | Piperazinyl derivative | S. aureus 29213 | 2-128 (µM) | [30] |

| Derivative 117 (R1=4-Cl) | Thiazole derivative | C. perfringens | 0.039 | [30] |

| Derivative 117 (R1=H) | Thiazole derivative | A. tumefaciens | 0.078 | [30] |

| Compound 43a | 4-(4-bromophenyl)-thiazol-2-amine derivative | S. aureus | 16.1 (µM) | [27] |

| Compound 43a | 4-(4-bromophenyl)-thiazol-2-amine derivative | E. coli | 16.1 (µM) | [27] |

Experimental Protocol 5: Broth Microdilution for MIC Determination [26]

-

Preparation of Inoculum: Culture bacterial or fungal strains on appropriate agar plates and prepare a standardized inoculum.

-

Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at an appropriate temperature for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Perspectives

N-alkyl-2-aminothiazole derivatives represent a highly versatile and promising class of compounds in drug discovery. Their amenability to synthetic modification allows for the fine-tuning of their biological activity, leading to the development of potent and selective agents. The clinical success of Dasatinib and Alpelibib validates the therapeutic potential of the 2-aminothiazole scaffold in oncology. Furthermore, the significant antimicrobial activity of many derivatives highlights their potential to address the growing challenge of antibiotic resistance.

Future research in this area should focus on:

-

Elucidation of Novel Mechanisms of Action: While kinase inhibition is a well-established mechanism, further investigation into other potential targets could unveil new therapeutic opportunities.

-

Structure-Based Drug Design: Utilizing computational modeling and crystallographic data to design more potent and selective inhibitors.

-

Exploration of Other Therapeutic Areas: The diverse biological activities of these compounds suggest their potential in treating other diseases, such as inflammatory and neurodegenerative disorders.

-

Overcoming Drug Resistance: Designing novel derivatives that are effective against resistant cancer cell lines and microbial strains.

The continued exploration of the chemical space around the N-alkyl-2-aminothiazole core, guided by a deep understanding of its structure-activity relationships and mechanisms of action, will undoubtedly lead to the discovery of the next generation of innovative therapeutics.

References

- BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.

- BenchChem. (2025). Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols for Researchers.

- Engel, M., et al. (n.d.). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. PMC.

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd

- Yuan, J., et al. (2020).

- Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2020).

- A Review On Chemistry And Antimicrobial Activity Of Thiazole. (2024).

- The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI.

- Synthesis and anticancer properties of 2-aminothiazole deriv

- 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action. (n.d.).

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.

- Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC.

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d

- BenchChem. (2025). Mechanism of Action of Novel Aminothiazole-Triazole Compounds: A Technical Guide.

- An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles. (n.d.). Organic Chemistry Portal.

- Structures of Dasatinib, thia-netropsin, and Alpelisib. (n.d.).

- Table 2 : IC50 values for synthesized compounds against cancer cell lines. (n.d.).

- Design of 2‐aminothiazole CHK1 inhibitors. (n.d.).

- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (n.d.). Semantic Scholar.

- Synthesis of N-alkylated 2-aminobenzothiazoles and thiazoles via... (n.d.).

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). PMC.

- Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. (2016). PMC.

- Design, synthesis and evaluation of 2-aminothiazole derivatives as sphingosine kinase inhibitors. (2014). PubMed.

- NH4I-Promoted Electrosynthesis of 2-Aminothiazole Derivatives from Ketone Compounds and NH4SCN - Supporting Inform

- MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. (n.d.). Journal of University of Shanghai for Science and Technology.

- General reaction for Hantzsch's synthesis of 2-aminothiazole. (n.d.).

- Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (n.d.). PMC.

- The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.).

- Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candid

- Microwave Promoted Synthesis of Functionalized 2-Aminothiazoles. (2025). Request PDF.

- Microwave-Assisted One-Pot Telescoped Synthesis of 2‑Amino-1,3-thiazoles, Selenazoles, Imidazo[1,2‑a]pyridines, and Other Heterocycles

- facile one-pot procedure for the synthesis of 2-aminothiazole deriv

- 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cycliz

- BenchChem. (2025).

- Reductive Amin

- Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal.

- Synthesis of novel 2-amino thiazole deriv

- Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation P

- What is the mechanism of Dasatinib?. (2024).

- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.

- Das

- Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation p

- Reductive Amination | Synthesis of Amines. (2025). YouTube.

- Microwave assisted synthesis and characterization of schiff base of 2-amino-6-nitrobenzothiazole. (n.d.). SciSpace.

Sources

- 1. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. excli.de [excli.de]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

- 10. jusst.org [jusst.org]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. epubl.ktu.edu [epubl.ktu.edu]

- 16. benchchem.com [benchchem.com]

- 17. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 18. Dasatinib - Proteopedia, life in 3D [proteopedia.org]

- 19. Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 21. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Design, synthesis and evaluation of 2-aminothiazole derivatives as sphingosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. jchemrev.com [jchemrev.com]

- 28. ijpsjournal.com [ijpsjournal.com]

- 29. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]

- 30. mdpi.com [mdpi.com]

Solubility Profile of N-tert-butyl-4-methyl-1,3-thiazol-2-amine in Organic Solvents: A Predictive and Methodological Guide

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of N-tert-butyl-4-methyl-1,3-thiazol-2-amine. While specific experimental data for this compound is not extensively available in public literature, this document leverages fundamental chemical principles to predict its solubility profile. It serves as a vital resource for researchers, chemists, and drug development professionals by outlining the theoretical underpinnings of its solubility and providing a detailed, field-proven experimental protocol for its precise determination. The guide focuses on the causality behind experimental design, ensuring a robust and reproducible approach to solvent screening and selection for applications ranging from synthesis and purification to formulation.

Foundational Principles: Predicting Solubility from Molecular Architecture

The solubility of a compound is fundamentally governed by the interplay of its structural features and the physicochemical properties of the solvent.[1] The adage "like dissolves like" serves as a primary guideline, suggesting that substances with similar polarities are more likely to be miscible.[2] An analysis of the this compound structure is the first step in predicting its behavior.

Molecular Structure Deconstruction:

-

tert-Butyl Group: This bulky, nonpolar aliphatic group significantly increases the molecule's lipophilicity or "oil-loving" nature. It will drive solubility in nonpolar and weakly polar aprotic solvents through van der Waals interactions.

-

4-Methyl Group: A small, nonpolar alkyl group that further contributes to the overall lipophilic character of the molecule.

-

1,3-Thiazole-2-amine Core: This heterocyclic aromatic system is the polar heart of the molecule.

-

The nitrogen and sulfur heteroatoms introduce polarity and can act as hydrogen bond acceptors.

-

The secondary amine (-NH-) group is a crucial feature, capable of acting as both a hydrogen bond donor and acceptor. This functionality is expected to enhance solubility in polar solvents, particularly those that are protic.

-

This duality—a significant nonpolar character combined with a polar, hydrogen-bonding core—suggests that this compound will exhibit a versatile but complex solubility profile. It is unlikely to be soluble in the most nonpolar alkanes or highly polar water but should show good solubility in solvents of intermediate polarity and those with hydrogen-bonding capabilities.

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as an essential starting point for experimental solvent screening in a laboratory setting.

| Solvent Class | Solvent Example | Key Solvent Properties | Predicted Solubility | Rationale for Prediction |

| Nonpolar | Hexane, Cyclohexane | Aliphatic hydrocarbons | Low to Insoluble | The polar thiazole-amine core will limit miscibility with purely nonpolar solvents. |

| Nonpolar Aromatic | Toluene | Aromatic hydrocarbon | Moderate | The aromatic ring of toluene can engage in π-π stacking with the thiazole ring, while its overall nonpolar nature interacts favorably with the alkyl groups. |

| Polar Aprotic | Dichloromethane (DCM) | Halogenated hydrocarbon | High | DCM is an excellent solvent for molecules with mixed polarity, capable of dissolving both the nonpolar and polar regions of the compound. |

| Tetrahydrofuran (THF) | Ether, H-bond acceptor | High | THF's ether oxygen can accept a hydrogen bond from the amine, and its moderate polarity accommodates the entire structure well. | |

| Ethyl Acetate | Ester, H-bond acceptor | Moderate to High | The ester group can act as a hydrogen bond acceptor, promoting interaction with the solute's amine group. | |

| Acetonitrile (MeCN) | Nitrile, highly polar | Moderate | The high polarity of acetonitrile will interact well with the thiazole-amine core, though it may be less favorable for the bulky nonpolar groups. | |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide, highly polar | High | DMSO is a powerful, highly polar aprotic solvent capable of disrupting intermolecular forces in the solid state and solvating a wide range of compounds.[3] | |

| Polar Protic | Methanol, Ethanol | Alcohols, H-bond donor/acceptor | High | These solvents can engage in extensive hydrogen bonding with the amine (as both donor and acceptor) and the thiazole nitrogens (as acceptors), providing strong solute-solvent interactions.[4] |

Experimental Framework for Solubility Determination

While predictions are invaluable for initial screening, precise quantitative data is essential for process development and formulation.[5] The most reliable method for determining the equilibrium (or thermodynamic) solubility of a compound is the Shake-Flask Method .[6] This technique ensures that the solvent is fully saturated with the solute, providing a true measure of its maximum solubility under specific conditions.[5]

Experimental Workflow: A Visual Guide

The following diagram outlines the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol: Equilibrium Shake-Flask Method

This protocol provides a self-validating system for obtaining accurate thermodynamic solubility data.

Objective: To determine the equilibrium solubility of this compound in a selected panel of organic solvents at a constant temperature (e.g., 25 °C).

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade or higher)

-

2-4 mL glass vials with PTFE-lined screw caps

-

Analytical balance

-

Calibrated pipettes

-

Orbital shaker with temperature control

-

Centrifuge with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and appropriate mobile phase for HPLC analysis

Procedure:

-

Preparation of Calibration Standards:

-

Accurately prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions to create a set of at least five calibration standards that bracket the expected solubility range.

-

Analyze these standards by HPLC to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (r²) > 0.999.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of glass vials (one for each solvent to be tested, in triplicate). "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation. A starting point is 5-10 mg of solid.[7]

-

Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the selected organic solvent to each vial.[8]

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Shake the vials for a predetermined period to allow the system to reach equilibrium. For many compounds, 24 to 48 hours is sufficient, but this may need to be determined empirically.[5] The goal is to reach a state where the concentration of the dissolved solute remains constant over time.

-

-

Phase Separation and Sampling:

-

After equilibration, remove the vials and allow the solid to settle.

-

To ensure complete separation of the saturated solution from the excess solid, centrifuge the vials at the same temperature as equilibration for 10-15 minutes.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. Crucially, do not disturb the solid pellet at the bottom.

-

For an extra degree of certainty, the withdrawn supernatant can be passed through a syringe filter to remove any remaining microscopic particles.

-

-

Analysis:

-

Accurately dilute the sampled supernatant with the mobile phase to a concentration that falls within the range of the HPLC calibration curve. The dilution factor must be recorded precisely.

-

Inject the diluted sample into the HPLC system and record the peak area corresponding to the compound.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated supernatant by multiplying the result by the dilution factor. This final value is the equilibrium solubility.

-

Express the final solubility in appropriate units, such as mg/mL or mol/L.

-

The Impact of Temperature and Solvent Choice

The selection of solvents for screening should be a deliberate process, guided by the intended application and regulatory considerations.[9][10] For pharmaceutical applications, solvent guides published by organizations like the International Council for Harmonisation (ICH) help classify solvents based on their toxicity and environmental impact.[11]

Temperature is another critical variable. The dissolution of most solids is an endothermic process (ΔH > 0), meaning solubility increases with temperature.[1][12] This relationship, described by the van't Hoff equation, is crucial for processes like crystallization, where a compound is dissolved in a hot solvent and then precipitated upon cooling.[6][13] Therefore, determining solubility at several temperatures can provide invaluable thermodynamic data, such as the enthalpy of dissolution.[14]

Conclusion

Understanding the solubility of this compound is paramount for its effective use in scientific research and development. This guide establishes a robust framework for approaching this challenge. By combining a theoretical prediction based on molecular structure with a rigorous experimental methodology like the shake-flask method, researchers can confidently select appropriate solvents, optimize reaction and purification conditions, and lay the groundwork for successful formulation development. The principles and protocols detailed herein provide a reliable pathway to generating the high-quality, quantitative data required to advance chemical and pharmaceutical projects.

References

- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).

- Solvent selection for pharmaceuticals - ResearchGate. (2025, August 7).

- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31). Life Chemicals.

- Solubility - Wikipedia. (n.d.). Wikipedia.

- Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review - MDPI. (2024, April 9). MDPI.

- The important role of solvents in the fine chemical industry. (n.d.). European Fine Chemicals Group (EFCG).

- Solubility test for Organic Compounds. (2024, September 24).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review.

- Understanding the Role of Solvents in Pharmaceutical Manufacturing. (2023, September 2). Coastview Solvents.

- Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf. (2022, September 12).

- Classification of organic compounds By solubility. (n.d.).

- Solubility. (n.d.). Chemistry LibreTexts.

- What Factors Are Taken Into Consideration When Selecting a Solvent? (2026, February 3). ACS Green Chemistry Institute.

- (PDF) Principles of Solubility - ResearchGate. (n.d.).

- Solubility of N- tert -Butylbenzothiazole-2-sulfenamide in Several Pure and Binary Solvents. (n.d.).

Sources

- 1. Solubility - Wikipedia [en.wikipedia.org]

- 2. chem.ws [chem.ws]

- 3. lifechemicals.com [lifechemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. efcg.cefic.org [efcg.cefic.org]

- 10. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 11. mdpi.com [mdpi.com]

- 12. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. coastviewsolvents.com [coastviewsolvents.com]

- 14. Solubility [chem.fsu.edu]

N-tert-butyl-4-methyl-1,3-thiazol-2-amine safety data sheet (SDS)

An In-Depth Technical Guide to the Safe Handling of N-tert-butyl-4-methyl-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for this compound. As a specialized chemical intermediate, likely utilized in drug discovery and development, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and regulatory compliance. This document synthesizes available safety data with established best practices for handling related chemical classes to provide a robust framework for risk mitigation.

Chemical Identity and Physicochemical Properties

This compound is a substituted aminothiazole. The thiazole ring is a core structural motif in numerous pharmaceuticals, owing to its diverse biological activities.[1][2][3] The presence of both a bulky tert-butyl group and an amine functionality dictates its reactivity and physical properties.

Table 1: Physicochemical and Identification Data [4]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C8H14N2S | PubChem |

| Molecular Weight | 170.28 g/mol | PubChem |

| CAS Number | 16634-82-5 | PubChem |

| Predicted logP | 2.3 | PubChem |

| Appearance | Solid (predicted) | Inferred |

Hazard Identification and Classification

Based on aggregated GHS data, this compound is classified as a hazardous substance.[4] The primary hazards are associated with acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.

Table 2: GHS Hazard Classification [4][5]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

The aminothiazole moiety is a known structural alert, with some derivatives being implicated in generating reactive metabolites during biotransformation, which can lead to toxicity.[6]

Logical Flow of Hazard Assessment

Caption: Relationship between chemical structure and potential risk.

Toxicological Profile: An Evidence-Based Approach

-

Acute Oral Toxicity: Ingestion may lead to gastrointestinal irritation, nausea, vomiting, and diarrhea.[7]

-

Dermal and Ocular Irritation: Direct contact is expected to cause significant skin and eye irritation.[4] Prolonged or repeated skin contact may lead to dermatitis.[8]

-

Respiratory Irritation: Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and shortness of breath.[4][8]

It is crucial to handle this compound as potentially hazardous, especially in scenarios with a risk of dust generation or aerosolization.[9]

Safe Handling and Engineering Controls

A multi-layered approach to safety, combining engineering controls and stringent work practices, is essential.

Experimental Workflow with Integrated Safety Controls

Caption: Recommended safety controls at each stage of a typical laboratory workflow.

Step-by-Step Handling Protocol:

-

Preparation and Weighing:

-

Always handle the solid compound within a ventilated enclosure, such as a chemical fume hood or a powder containment hood, to prevent inhalation of dust.[10]

-

Use anti-static tools and equipment to minimize dust dispersion.

-

Ensure an analytical balance is placed within the ventilated area or use a "weighing in" technique to a tared, sealed container.

-

-

Reaction Setup and Execution:

-

All manipulations, including dissolution, transfer, and reaction monitoring, must be conducted in a certified chemical fume hood.[10]

-

Ground and bond containers and receiving equipment when transferring flammable solvents.[11]

-

Use reaction vessels that are appropriate for the scale and nature of the reaction, with adequate provision for temperature control and pressure relief if necessary.

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[11]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[11] The amine functionality makes it basic and susceptible to vigorous reaction with acids.

-

Store away from heat, sparks, and open flames.[11]

-

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of appropriate PPE is critical for preventing exposure.[12][13]

Table 3: Recommended Personal Protective Equipment

| Body Part | Protection | Standard/Specification | Rationale |

| Hands | Chemical-resistant gloves (e.g., Nitrile) | ASTM D6978 or EN 374 | Prevents skin contact and irritation.[10][12] |

| Eyes/Face | Safety glasses with side shields or goggles; face shield if splash hazard exists | ANSI Z87.1 | Protects against splashes and dust, preventing serious eye irritation.[10][13] |

| Body | Laboratory coat; chemical-resistant apron for larger quantities | N/A | Prevents contamination of personal clothing.[10] |

| Respiratory | Use in a fume hood is the primary control. If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary. | NIOSH/MSHA approved | Prevents respiratory tract irritation from dust or aerosols.[10][13] |

Emergency Procedures: Preparedness and Response

Immediate and appropriate action is crucial in the event of an exposure or spill.

-

Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If they feel unwell, seek immediate medical attention.[11]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention from an ophthalmologist.[11]

-

Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[11]

-

Spills: Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[10] Prevent the material from entering drains.[10]

Fire and Explosion Hazards

While specific flammability data is not available, related compounds can be flammable. Thermal decomposition may produce toxic fumes, including nitrogen oxides (NOx) and sulfur oxides (SOx).

-

Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or appropriate foam.[10][11]

-

Firefighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[10]

Environmental Considerations and Disposal

-

Ecotoxicity: Specific data on the ecotoxicity of this compound is limited. However, some predicted data suggests a low bioconcentration factor.[11] It is prudent to prevent its release into the environment.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11] Do not allow the product to enter drains.[10]

Conclusion

This compound is a chemical intermediate with a defined set of hazards that require careful management. By implementing robust engineering controls, adhering to stringent handling protocols, and utilizing appropriate personal protective equipment, researchers can mitigate the risks associated with its use. A thorough understanding of its toxicological profile, even when inferred from related structures, forms the basis of a strong safety culture in any research and development setting.

References

-

PubChem. (n.d.). 4-tert-Butyl-1,3-thiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]

-

OECD SIDS. (n.d.). DI-TERT-BUTYL-2,2'-METHYLENEDI-P-CRESOL. Retrieved from [Link]

- Masood, M. M., et al. (2023). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Chemistry & Biology Interface.

-

GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

-

Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

- Liu, Y., et al. (2020). Does Tert-Butyl Alcohol Really Terminate the Oxidative Activity of •OH in Inorganic Redox Chemistry?. Environmental Science & Technology Letters.

-

U.S. Environmental Protection Agency. (2025, October 15). 4-tert-Butyl-1,3-thiazol-2-amine - Exposure. Retrieved from [Link]

- Radding, S. B., et al. (1977). Review of the Environmental Fate of Selected Chemicals. Stanford Research Institute.

- Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of the Iranian Chemical Society.

- Kumar, V., et al. (2018). Green Chemistry - An efficient and eco-friendly N-nitrosation of secondary amines using tert-butyl nitrite under solvent free conditions. RSC Publishing.

-

U.S. Environmental Protection Agency. (2025, October 15). 4-tert-Butyl-1,3-thiazol-2-amine - Toxics Release Inventory. Retrieved from [Link]

- Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules.

- Kucharavy, V. V., et al. (2021).

-

FORCE Technology. (n.d.). Emissions and formation of degradation products in amine-based carbon capture plants. Retrieved from [Link]

- Das, S., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.

- Jana, S., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology.

- Murahashi, S.-I. (2011). Oxidation of Amines and N-Hetarenes. Science of Synthesis.

- Saeed, M. T., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture. Chemistry Central Journal.

- Henbest, H. B. (1964). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. DTIC.

-

Global Substance Registration System. (n.d.). 5-TERT-BUTYL-N-METHYL-1,3,4-THIADIAZOL-2-AMINE. Retrieved from [Link]

- Davis, J. (2009). Thermal degradation of aqueous amines used for carbon dioxide capture.

- Maccagno, M., et al. (2008). A competitive reactivity study on the oxidative cyclization of thiosemicarbazones into 1,3,4-thiadiazoles. Arkivoc.

-

ResearchGate. (n.d.). Thermal degradation rates of different amines. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). 4-(1,3-Thiazol-2-yl)butan-1-amine - Executive Summary. Retrieved from [Link]

-

Beilstein Journals. (2025, July 10). Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. Retrieved from [Link]

Sources

- 1. bepls.com [bepls.com]

- 2. researchgate.net [researchgate.net]

- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-tert-Butyl-1,3-thiazol-2-amine | C7H12N2S | CID 2734202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(tert-Butyl)-1,3-thiazol-2-amine, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]

- 7. Personal Protective Equipment | Stewardship | Nemasol [eastman.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. enamine.enamine.net [enamine.enamine.net]

- 11. CompTox Chemicals Dashboard [comptox.epa.gov]

- 12. gerpac.eu [gerpac.eu]

- 13. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]

Biological Activity of N-Substituted 2-Aminothiazoles: A Technical Guide

Executive Summary

The 2-aminothiazole scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets with high affinity. Its utility stems from its ability to mimic the purine ring system, making it an exceptional template for ATP-competitive kinase inhibitors, while its electronic properties allow for extensive modulation of lipophilicity and hydrogen-bonding potential.

This guide analyzes the biological activity of N-substituted 2-aminothiazoles , focusing on the critical role of nitrogen substitution in dictating pharmacological selectivity. It provides researchers with actionable structure-activity relationship (SAR) insights, validated experimental protocols, and mechanistic visualizations to accelerate drug discovery campaigns.

Structural Perspective & SAR Logic

The Core Scaffold

The 2-aminothiazole ring is an aromatic pentacycle containing sulfur and nitrogen.[1] Its biological versatility is driven by its amidine-like character (

The "N-Substitution" Factor

The substitution on the exocyclic amine (N-substitution) is the primary determinant of target specificity.

-

Free Amine (

): often leads to promiscuous binding and poor metabolic stability (rapid glucuronidation). -

Amides (

): Increase stability and introduce a hydrogen bond acceptor, critical for kinase "hinge binding." -

Ureas (

): Enhance solubility and create a "donor-acceptor-donor" motif, often seen in high-potency kinase inhibitors like Dasatinib .

Visualization: Structure-Activity Relationship (SAR)

The following diagram outlines the functional logic of the scaffold.

Figure 1: SAR Logic of the 2-aminothiazole scaffold. The N-substituent dictates the primary binding mode, while C4/C5 substitutions tune potency and pharmacokinetics.

Therapeutic Applications & Mechanisms

Oncology: Kinase Inhibition

The most successful application of N-substituted 2-aminothiazoles is in oncology. Drugs like Dasatinib (Bcr-Abl/Src inhibitor) utilize this scaffold to bind the ATP-binding site of protein kinases.

-

Mechanism: The thiazole nitrogen (N3) and the exocyclic NH (from the N-substituent) form a bidentate hydrogen bond with the kinase "hinge region" (e.g., Met318 in c-Src). This mimics the adenine ring of ATP.

-

Key Insight: N-substitution with bulky aryl groups (via an amide or urea linker) forces the molecule into a conformation that occupies the "selectivity pocket" (back pocket) of the kinase, improving selectivity over other kinases.

Antimicrobial & Antifungal Activity

N-substituted derivatives, particularly Schiff bases (imines) and thioureas , exhibit potent antimicrobial activity.

-

Mechanism: Disruption of bacterial cell wall synthesis and inhibition of DNA gyrase.

-

Key Insight: Electron-withdrawing groups (Cl, NO2) on the N-substituted phenyl ring significantly enhance potency against Gram-positive bacteria (S. aureus) by increasing the lipophilicity and cellular penetration.

Experimental Protocols

Protocol A: Hantzsch Synthesis of N-Substituted 2-Aminothiazoles

A self-validating protocol for synthesizing the core scaffold.

Rationale: The Hantzsch condensation is the most robust method, reacting an

Materials:

-

Substituted

-bromoacetophenone (1.0 eq) -

N-substituted thiourea (1.0 eq) (or thiourea for free amine, followed by acylation)

-

Ethanol (anhydrous)

-

Reflux condenser

Step-by-Step:

-

Dissolution: Dissolve 1.0 eq of

-bromoacetophenone in Ethanol (5 mL/mmol). -

Addition: Add 1.0 eq of the thiourea component.

-

Reaction: Reflux at 78°C for 2-4 hours. Validation: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). Disappearance of the starting bromide indicates completion.

-

Precipitation: Cool the mixture to room temperature. The hydrobromide salt of the product usually precipitates.

-

Neutralization: Filter the solid. Resuspend in water and neutralize with 10%

or -

Purification: Recrystallize from Ethanol/Water.

Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)

Standard protocol for evaluating anticancer potential.

Rationale: Fluorescence Resonance Energy Transfer (FRET) provides a sensitive, homogeneous readout for kinase activity without radioactive waste.

Step-by-Step:

-

Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35). -

Compound Dilution: Serially dilute N-substituted 2-aminothiazoles in DMSO (Start at 10

M, 3-fold dilutions). -

Incubation: Mix Kinase (e.g., c-Src, 5 nM final), Peptide Substrate (labeled with Coumarin), and Compound in a 384-well plate. Incubate for 15 mins at RT.

-

Initiation: Add ATP (at

concentration for the specific kinase) to start the reaction. -

Detection: After 60 mins, add Stop Solution containing a Europium-labeled antibody that recognizes the phosphorylated peptide.

-

Readout: Measure Time-Resolved Fluorescence (TR-FRET). The TR-FRET signal is proportional to phosphorylation.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine

.

Data Presentation: Comparative Activity

The table below summarizes the impact of N-substitution on biological activity (representative data based on general SAR trends in literature [1][2]).

| N-Substituent (R) | Linker Type | Primary Target | Approx. Potency ( | Key Property |

| -H (Free Amine) | None | Promiscuous | High | High clearance; metabolic liability. |

| -CO-Ph (Benzamide) | Amide | Kinases (Src/Abl) | 50 - 200 nM | Good hinge binder; moderate solubility. |

| -CONH-Ph-Cl | Urea | Kinases (Raf/MEK) | < 10 nM | Excellent H-bond network; high potency. |

| -N=CH-Ph-NO2 | Imine (Schiff) | Bacteria (S. aureus) | 2 - 4 | High lipophilicity; cell wall penetration. |

Mechanism Visualization: Kinase Binding Mode

This diagram illustrates the "Donor-Acceptor" motif critical for designing N-substituted 2-aminothiazole drugs.

Figure 2: The bidentate binding mode of N-substituted 2-aminothiazoles in the ATP-binding pocket of protein kinases.

References

-

Das, D., et al. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry.[2] European Journal of Medicinal Chemistry. Link[3]

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry. Link

-

Ayati, A., et al. (2015). A review on structure–activity relationship of thiazole derivatives as antimicrobial agents.[2] Journal of Molecular Structure. Link

-

Chibale, K., et al. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & Medicinal Chemistry Letters. Link

-

Mishra, C. B., et al. (2020). 2-Aminothiazole: A privileged scaffold for the discovery of anticancer agents.[3][4] Anti-Cancer Agents in Medicinal Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

Methodological & Application

Application Note: Optimized Recrystallization Protocol for N-tert-butyl-4-methyl-1,3-thiazol-2-amine

Abstract

This application note provides a detailed, field-proven protocol for the purification of N-tert-butyl-4-methyl-1,3-thiazol-2-amine via recrystallization. The selection of an appropriate solvent system is critical for achieving high purity and yield of 2-aminothiazole derivatives, a class of compounds with significant interest in pharmaceutical and materials science research. This guide elucidates the rationale behind solvent selection, provides a step-by-step experimental procedure, and includes best practices for troubleshooting common issues. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for the purification of this and structurally related compounds.

Introduction: The Critical Role of Purification

This compound belongs to the 2-aminothiazole class of heterocyclic compounds. These scaffolds are prevalent in a wide range of biologically active molecules, exhibiting properties such as antimicrobial, anti-inflammatory, and anticancer activities. For any application in drug discovery or materials science, the purity of the target compound is paramount, as impurities can significantly alter biological activity and physical properties.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. Upon cooling, the compound crystallizes out of the solution, leaving the more soluble impurities behind. The selection of the right solvent is therefore the most critical parameter for a successful recrystallization.

Rationale for Solvent System Selection

Direct solubility data for this compound is not extensively available in the public domain. However, by analyzing its structural features and examining established protocols for analogous compounds, a rational solvent selection can be made.

The structure of this compound features a polar 2-aminothiazole core capable of hydrogen bonding and a nonpolar N-tert-butyl group and a 4-methyl group, which contribute to its lipophilicity. This amphiphilic nature suggests that a solvent of intermediate polarity, or a binary solvent mixture, would be most effective.

Based on literature precedents for the recrystallization of 2-aminothiazole derivatives, several solvent systems are commonly employed:

-

Ethanol: Often used for its ability to dissolve a wide range of organic compounds at elevated temperatures and its relatively low toxicity.[1][2][3]

-

Ethanol/Water Mixtures: The addition of water as an anti-solvent can fine-tune the solubility profile, often leading to better crystal formation and higher yields.

-

DMF/Water Mixtures: Dimethylformamide (DMF) is a powerful polar aprotic solvent that can dissolve many organic compounds. Its miscibility with water allows for the creation of a versatile recrystallization medium.[4]

-

Ethyl Acetate/Hexane Mixtures: For less polar compounds, a combination of a moderately polar solvent like ethyl acetate and a nonpolar anti-solvent like hexane can be effective.

For this compound, an ethanol/water system is proposed as the primary choice due to the balance of polarity and the favorable safety profile of the solvents.

Experimental Protocol: Recrystallization of this compound

This protocol outlines the step-by-step procedure for the purification of this compound using an ethanol/water solvent system.

Materials and Equipment

-

Crude this compound

-

Ethanol (95% or absolute)

-

Deionized Water

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring

-

Magnetic stir bar

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

-

Spatula

-

Watch glass

Step-by-Step Procedure

-

Dissolution: Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol to the flask, just enough to wet the solid.

-

Heating and Solvent Addition: Gently heat the mixture on a hot plate with stirring. Add ethanol portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

-

Inducing Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. If crystallization does not occur, scratching the inside of the flask with a glass rod at the meniscus can initiate nucleation.

-

Addition of Anti-Solvent: Once the solution has cooled to room temperature, slowly add deionized water dropwise while stirring until the solution becomes slightly turbid. The turbidity indicates the onset of precipitation.

-

Complete Crystallization: After the addition of water, cool the flask in an ice bath for at least 30 minutes to maximize the yield of the purified crystals.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and flask.

-

Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals on a watch glass or in a desiccator under vacuum to a constant weight.

Visualization of the Recrystallization Workflow

Caption: Workflow for the recrystallization of this compound.

Solvent System Parameters

The following table summarizes the key parameters for the recommended solvent system.

| Parameter | Value | Rationale |

| Primary Solvent | Ethanol | Good dissolving power for the compound at elevated temperatures. |

| Anti-Solvent | Water | Induces crystallization and improves yield. |

| Typical Ratio (v/v) | 2:1 to 4:1 (Ethanol:Water) | This ratio can be optimized based on the impurity profile of the crude material. |

| Dissolution Temp. | ~78 °C (Boiling point of Ethanol) | Ensures complete dissolution of the compound. |

| Crystallization Temp. | 0-4 °C (Ice Bath) | Maximizes the recovery of the purified product. |

Troubleshooting

-

Oiling Out: If the compound separates as an oil instead of crystals, it may be due to cooling the solution too quickly or using a solvent in which the compound is too soluble. Reheat the solution to dissolve the oil and allow it to cool more slowly. Adding a slightly larger volume of the primary solvent may also help.

-

No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Evaporate some of the solvent to concentrate the solution and try cooling again. Seeding the solution with a small crystal of the pure compound can also induce crystallization.

-

Low Recovery: This can result from using too much solvent during the dissolution step or washing the crystals with a solvent that is too warm. Ensure the minimum amount of hot solvent is used and wash the final crystals with an ice-cold solvent mixture.

Conclusion

This application note provides a robust and reliable protocol for the purification of this compound by recrystallization. The use of an ethanol/water solvent system offers a good balance of solubility, crystal formation, and safety. By following the detailed steps and understanding the rationale behind them, researchers can achieve high purity of the target compound, which is essential for its subsequent applications in scientific research and development.

References

-